M-525

Description

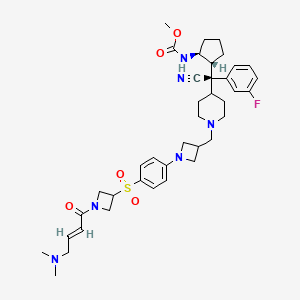

Structure

2D Structure

Properties

IUPAC Name |

methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51FN6O5S/c1-43(2)18-6-11-37(47)46-25-34(26-46)52(49,50)33-14-12-32(13-15-33)45-23-28(24-45)22-44-19-16-29(17-20-44)39(27-41,30-7-4-8-31(40)21-30)35-9-5-10-36(35)42-38(48)51-3/h4,6-8,11-15,21,28-29,34-36H,5,9-10,16-20,22-26H2,1-3H3,(H,42,48)/b11-6+/t35-,36-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMFCNODKBGQNV-HDDNKGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)C(C#N)(C5CCCC5NC(=O)OC)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)[C@](C#N)([C@H]5CCC[C@@H]5NC(=O)OC)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51FN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M-525 Menin-MLL Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of M-525, a first-in-class, highly potent, and irreversible inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the signaling pathways affected by this compound, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound is a small molecule inhibitor designed to covalently bind to the menin protein, thereby irreversibly disrupting its interaction with the MLL protein.[1] In MLL-rearranged (MLL-r) leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins.[2] These fusion proteins retain the N-terminal portion of MLL, which is responsible for binding to menin.[2] The menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant overexpression and driving leukemogenesis.[1][2]

This compound effectively blocks this critical protein-protein interaction. By covalently binding to menin, this compound prevents the association of the MLL fusion protein with chromatin at the promoter regions of its target genes. This leads to a significant reduction in the expression of key leukemogenic genes, including HOXA9 and MEIS1, ultimately resulting in the inhibition of proliferation and induction of differentiation in MLL-r leukemia cells.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | MLL Status | Value | Reference |

| IC50 | MV-4-11 | MLL-AF4 | 3 nM | [1][2][3][4] |

| IC50 | MOLM-13 | MLL-AF9 | - | [1] |

| IC50 | HL-60 | MLL-wildtype | 2 µM | [3][4] |

| Binding Affinity (IC50) | Menin | - | 3 nM | [3] |

Table 2: Effect of this compound on Gene Expression

| Cell Line | Treatment | Target Gene | Effect | Reference |

| MV-4-11 | 3-300 nM; 24h | MEIS1, HOX genes | Suppression | [3][4] |

| MOLM-13 | 3-300 nM; 24h | MEIS1, HOX genes | Suppression | [1][3][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Binding Affinity and Kinetics

The binding affinity and kinetics of this compound to the menin protein were determined using biophysical techniques such as Octet Biolayer Interferometry.

Experimental Workflow: Binding Kinetics Assay (Octet)

Caption: Workflow for determining this compound binding kinetics using Octet.

Protocol:

-

Recombinant human menin protein is biotinylated and immobilized on a streptavidin biosensor tip.

-

A baseline is established by dipping the sensor in a kinetics buffer.

-

The sensor is then dipped into wells containing varying concentrations of this compound to measure the association phase.

-

Subsequently, the sensor is moved to wells containing only the kinetics buffer to measure the dissociation phase.

-

The resulting sensorgrams are analyzed using appropriate software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). For an irreversible inhibitor like this compound, the dissociation is expected to be negligible.[5]

Cell Viability and Proliferation Assays

The effect of this compound on the viability and proliferation of leukemia cell lines was assessed using colorimetric assays such as the MTT assay.

Experimental Workflow: Cell Viability Assay (MTT)

Caption: Workflow for assessing cell viability with the MTT assay.

Protocol:

-

Leukemia cell lines (e.g., MV-4-11, MOLM-13, HL-60) are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Gene Expression Analysis (Quantitative Real-Time PCR)

The effect of this compound on the expression of MLL target genes, HOXA9 and MEIS1, was quantified using quantitative real-time PCR (qRT-PCR).

Experimental Workflow: qRT-PCR for Gene Expression

Caption: Workflow for analyzing gene expression changes using qRT-PCR.

Protocol:

-

Leukemia cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The integrity and concentration of the RNA are assessed.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase.

-

qPCR is performed using gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Efficacy Studies

The anti-leukemic activity of this compound in a living organism was evaluated using mouse xenograft models.

Experimental Workflow: Mouse Xenograft Model

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Protocol:

-

Human MLL-r leukemia cells (e.g., MV-4-11) are subcutaneously or intravenously injected into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumors are allowed to establish to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally or via another appropriate route at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, and tissues may be analyzed for target gene expression (e.g., HOXA9, MEIS1) by qRT-PCR or immunohistochemistry to confirm the on-target effect of this compound. A single administration of this compound has been shown to effectively suppress MLL-regulated gene expression in tumor tissue.[1]

Conclusion

This compound is a potent and irreversible inhibitor of the menin-MLL interaction, representing a promising therapeutic strategy for MLL-rearranged leukemias. Its mechanism of action is well-defined, involving the disruption of a critical protein-protein interaction that leads to the downregulation of key oncogenic drivers. The preclinical data strongly support its on-target activity and anti-leukemic efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other menin-MLL inhibitors.

References

An In-depth Technical Guide to the Core Target of M-525

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of M-525, a first-in-class, highly potent, and irreversible covalent inhibitor. The information presented herein is curated for an audience with a professional background in drug development, oncology, and molecular biology. This document details the target of this compound, its mechanism of action, and the experimental data supporting its therapeutic potential, particularly in the context of acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements.

Core Target Identification

The primary molecular target of this compound is the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein . This compound is a small molecule inhibitor designed to covalently bind to Menin, thereby disrupting its interaction with MLL. This targeted disruption is a novel therapeutic strategy for cancers driven by aberrant MLL activity, particularly MLL-rearranged acute leukemias.[1][2][3]

Menin is a scaffold protein that plays a crucial role in gene expression regulation. In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins. These fusion proteins retain the N-terminal portion of MLL, which is essential for binding to Menin. The Menin-MLL interaction is critical for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are key drivers of leukemogenesis.[4][5] By inhibiting the Menin-MLL interaction, this compound effectively blocks the oncogenic activity of MLL fusion proteins.[2]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Assay Type | Parameter | Value | Reference |

| Fluorescence Polarization | IC50 vs. Menin | 3 nM | [2] |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | MLL Status | Assay Type | Parameter | Value | Reference |

| MV4;11 | MLL-AF4 | Cell Growth Inhibition | IC50 | 3 nM | [3] |

| MOLM-13 | MLL-AF9 | Cell Growth Inhibition | IC50 | Low nanomolar | [3] |

| HL-60 | Non-MLL | Cell Growth Inhibition | IC50 | 10.2 µM | [1] |

Signaling Pathway

The Menin-MLL interaction is a critical node in a signaling pathway that drives leukemogenesis. MLL fusion proteins, through their interaction with Menin, recruit a complex of proteins to the promoters of target genes, leading to their transcriptional activation. This compound disrupts this initial protein-protein interaction, leading to the downstream suppression of this oncogenic program.

Caption: this compound inhibits the Menin-MLL protein-protein interaction, preventing the formation of the oncogenic complex that drives the expression of leukemogenic genes like HOXA9 and MEIS1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

This assay quantitatively measures the ability of this compound to inhibit the interaction between Menin and an MLL-derived peptide.

-

Reagents:

-

Recombinant full-length, His-tagged Menin protein.

-

Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL).

-

Assay Buffer (e.g., PBS, pH 7.4, 0.01% BSA).

-

This compound at various concentrations.

-

384-well, low-volume, black, round-bottom assay plates.

-

-

Procedure:

-

Prepare a solution of Menin protein and the FLSN-MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.

-

Dispense the Menin/FLSN-MLL mixture into the wells of the 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay assesses the cytotoxic effect of this compound on leukemia cell lines.

-

Reagents:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well clear flat-bottom plates.

-

-

Procedure:

-

Seed the leukemia cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the this compound concentration.

-

This method is used to quantify the effect of this compound on the expression of MLL target genes.

-

Reagents:

-

Leukemia cells treated with this compound or vehicle.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix.

-

Primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Procedure:

-

Treat leukemia cells with this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the Fluorescence Polarization (FP) assay to determine the IC50 of this compound.

Caption: Workflow for the MTT cell viability assay to assess the cytotoxicity of this compound.

Caption: Workflow for qRT-PCR to analyze the effect of this compound on target gene expression.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

M-525 (CAS 2173582-08-4): An In-depth Technical Guide to a First-in-Class Covalent Menin-MLL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-525 is a pioneering, highly potent, and irreversible small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a critical driver in a subset of acute leukemias, particularly those with MLL gene rearrangements. This compound's covalent mechanism of action offers a promising therapeutic strategy for these aggressive hematological malignancies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols for key assays.

Introduction

Leukemias harboring rearrangements of the MLL gene (now officially known as KMT2A) are characterized by their aggressive nature and poor prognosis. The resulting MLL fusion proteins require interaction with the scaffold protein menin to drive their oncogenic program. This is primarily achieved through the upregulation of downstream target genes such as HOXA9 and MEIS1, which are crucial for leukemogenesis. The menin-MLL interaction, therefore, represents a prime therapeutic target. This compound was developed as a first-in-class covalent inhibitor that irreversibly binds to menin, thereby disrupting its interaction with MLL fusion proteins and suppressing the leukemogenic signaling cascade.

Chemical Properties and Data

This compound is a complex small molecule with the following key identifiers and properties:

| Property | Value |

| CAS Number | 2173582-08-4 |

| Synonyms | M525 |

| Molecular Formula | C38H52FN5O6S or C39H51FN6O5S (Note: Discrepancies exist in public databases) |

| Molecular Weight | 725.92 g/mol or 734.92 g/mol (Note: Discrepancies exist in public databases) |

| IUPAC Name | Methyl ((1S,2S)-2-((S)-(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)(hydroxy)methyl)cyclopentyl)carbamate[1] |

Mechanism of Action: The Menin-MLL Signaling Pathway

In MLL-rearranged leukemias, the N-terminus of the MLL fusion protein binds to a pocket on the menin protein. This interaction is essential for the recruitment of the fusion protein to chromatin and the subsequent activation of target genes like HOXA9 and MEIS1. This compound is designed to occupy this MLL binding pocket on menin. As a covalent inhibitor, it forms an irreversible bond with a specific residue within this pocket, permanently blocking the menin-MLL interaction. This leads to the downregulation of HOXA9 and MEIS1 expression, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.

Caption: this compound covalently inhibits the Menin-MLL interaction.

Preclinical Data

This compound has demonstrated high potency and selectivity in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding and Cellular Potency of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Menin Binding Assay | Menin Protein | 3 nM | [2][3] |

| Cell Growth Inhibition Assay | MV4;11 (MLL-AF4) | 3 nM (or 2.7 nM) | [2][4] |

| Cell Growth Inhibition Assay | MOLM-13 (MLL-AF9) | Low nanomolar | [3] |

| Cell Growth Inhibition Assay | HL-60 (No MLL fusion) | 2 µM (or 2,000 nM) | [2][3] |

Table 2: Effect of this compound on MLL Target Gene Expression

| Cell Line | Treatment | Effect | Reference |

| MV4;11 (MLL-AF4) | 3-300 nM for 24 hours | Potent suppression of MEIS1 and HOX gene expression.[2][3] | [2][3] |

| MOLM-13 (MLL-AF9) | 3-300 nM for 24 hours | Potent suppression of MEIS1 and HOX gene expression.[3] | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative protocols for the key assays used to characterize this compound.

5.1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the binding affinity of this compound to the menin protein.

-

Principle: A fluorescently labeled MLL peptide (tracer) will have a high fluorescence polarization signal when bound to the larger menin protein. Unlabeled inhibitors, such as this compound, will compete with the tracer for binding to menin, leading to a decrease in the polarization signal.

-

Materials:

-

Recombinant human menin protein

-

Fluorescein-labeled MLL peptide (e.g., derived from the MLL N-terminus)

-

This compound

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of menin protein and the fluorescently labeled MLL peptide.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

5.2. Cell Viability Assay

This assay determines the cytotoxic effect of this compound on leukemia cell lines.

-

Principle: A colorimetric or fluorometric method is used to measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.

-

Materials:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

96-well clear or opaque-walled cell culture plates

-

Spectrophotometer or fluorometer

-

-

Protocol:

-

Seed the leukemia cells into a 96-well plate at a predetermined density.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Add the serially diluted this compound or vehicle control to the cells.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

5.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the changes in the expression of MLL target genes, such as HOXA9 and MEIS1, upon treatment with this compound.

-

Principle: The amount of specific mRNA transcripts is measured in real-time during PCR amplification using fluorescent probes or dyes.

-

Materials:

-

Leukemia cell lines

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers and probes specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

-

-

Protocol:

-

Treat the leukemia cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers/probes for the target and housekeeping genes.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

-

Experimental Workflow and Logical Relationships

The characterization of this compound follows a logical progression from target engagement to cellular effects.

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its novel covalent mechanism of action and high potency underscore the potential of inhibiting the menin-MLL protein-protein interaction. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working to further investigate and build upon this promising therapeutic strategy. Continued research, including in vivo studies and clinical trials, will be crucial in determining the full therapeutic potential of this compound and similar menin-MLL inhibitors.

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Menin-MLL Interaction in Acute Myeloid Leukemia: A Technical Guide to a Promising Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy, particularly in patient subsets with specific genetic alterations such as rearrangements of the KMT2A gene (formerly MLL) or mutations in NPM1. A critical molecular dependency in these leukemias is the protein-protein interaction between Menin and the KMT2A protein (or its fusion products). This interaction is essential for the recruitment of a protein complex that drives the expression of key leukemogenic genes, including HOXA9 and MEIS1. The disruption of the Menin-MLL interaction has emerged as a highly promising therapeutic strategy, leading to the development of a new class of targeted agents known as Menin inhibitors. These inhibitors have demonstrated the ability to induce differentiation and apoptosis in AML cells, with several compounds showing encouraging clinical activity in early-phase trials. This guide provides an in-depth overview of the Menin-MLL axis in AML, including the underlying molecular mechanisms, preclinical and clinical data for leading inhibitors, detailed experimental protocols for studying this interaction, and a look at future therapeutic directions.

The Core Mechanism: Menin as a Scaffold for MLL-Mediated Oncogenesis

In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development. However, in certain subtypes of AML, this function is hijacked.

-

KMT2A-rearranged (KMT2Ar) AML: Chromosomal translocations fuse the N-terminal portion of the KMT2A gene with one of over 100 different partner genes.[1] The resulting MLL fusion protein retains the Menin-binding domain at its N-terminus.

-

NPM1-mutated (NPM1m) AML: This common AML subtype also exhibits a dependency on the Menin-MLL interaction to drive the leukemogenic gene expression program.[2]

Menin, a product of the MEN1 gene, acts as a scaffold protein. It binds directly to the N-terminus of both wild-type KMT2A and MLL fusion proteins.[3] This interaction is critical for tethering the MLL complex to chromatin at specific gene loci, leading to the aberrant and sustained expression of downstream targets like HOXA9 and MEIS1.[4][5] These genes are master regulators that block hematopoietic differentiation and promote leukemic cell proliferation and survival.[6]

Menin inhibitors are small molecules designed to fit into a deep pocket on the Menin protein where MLL normally binds.[7][8] By occupying this pocket, they physically block the Menin-MLL interaction.[7] This disruption evicts the MLL fusion complex from chromatin, leading to the downregulation of HOXA9 and MEIS1, which in turn induces differentiation of the leukemic blasts and ultimately, apoptosis.[4][9]

Figure 1: Mechanism of Action of Menin Inhibitors in MLL-rearranged AML.

Quantitative Data on Menin Inhibitors

The development of Menin inhibitors has progressed from early preclinical compounds to agents in late-stage clinical trials. The following tables summarize key quantitative data for several of these inhibitors.

Table 1: Preclinical Activity of Menin Inhibitors in AML Cell Lines

| Compound | Cell Line (MLL fusion) | IC50 / GI50 (nM) | Reference |

| MI-2 | MV-4-11 (MLL-AF4) | 446 | [1] |

| MI-3 | MV-4-11 (MLL-AF4) | 648 | [1] |

| MI-463 | MV-4-11 (MLL-AF4) | 15.3 | [1] |

| MI-503 | MV-4-11 (MLL-AF4) | 14.7 | [1] |

| MOLM-13 (MLL-AF9) | 250 - 570 | [10] | |

| KOPN-8 (MLL-ENL) | 250 - 570 | [10] | |

| SEM (MLL-AF4) | 250 - 570 | [10] | |

| MI-3454 | MLL-rearranged lines | 7 - 27 | [1] |

| M-808 | MOLM-13 (MLL-AF9) | 1 | [1] |

| MV-4-11 (MLL-AF4) | 4 | [1] | |

| Compound 8 (irreversible) | MV-4-11 (MLL-AF4) | 6 | [9] |

| Compound 10 (irreversible) | MV-4-11 (MLL-AF4) | 3 | [9] |

| Revumenib (SNDX-5613) | KMT2Ar ALL lines | 31 - 125 | [11] |

| Janssen Compound | MOLM-14 (MLL rearranged) | 8 | [12] |

| OCI-AML-3 (NPM1c mutated) | 24 | [12] |

Table 2: Clinical Efficacy of Revumenib (AUGMENT-101 Trial)

| Patient Population | N | CR + CRh Rate | ORR | Median Duration of Response | Reference |

| R/R KMT2Ar Acute Leukemia (Ph 2) | 97 | 23% (22/97) | 64% (62/97) | - | |

| R/R NPM1m AML (Ph 2) | 77 | 26% (20/77) | 48% (37/77) | - | [13] |

| R/R NPM1m AML (Primary Efficacy) | 64 | 23% (15/64) | 47% (30/64) | 4.7 months | [4][14] |

| R/R NUP98r AML (Ph 1) | 5 | - | 60% (3/5) | - | [13] |

| R/R KMT2Ar, NPM1m, NUP98r (SAVE combo trial) | 33 | 48% (16/33) | 82% (27/33) | - |

CR = Complete Remission; CRh = CR with partial hematologic recovery; ORR = Overall Response Rate; R/R = Relapsed/Refractory

Table 3: Clinical Efficacy of Ziftomenib (KOMET-001 Trial)

| Patient Population | Dose | N | CR Rate | CR + CRh Rate | ORR | Median Duration of Response | Reference |

| R/R NPM1m AML | 600 mg | 20 | 30% (6/20) | - | - | - | [15] |

| R/R NPM1m AML (with FLT3 co-mutation) | 600 mg | 6 | 33% (2/6) | - | - | 8.2 months | [16] |

| R/R NPM1m AML (with IDH co-mutation) | 600 mg | 8 | 50% (4/8) | - | - | 8.2 months | [16] |

| R/R NPM1m AML (Ph 1b/2) | 600 mg | 112 | - | 25% (28/112) | 35% (39/112) | - | [17] |

| R/R NPM1m AML (Ph 2) | 600 mg | 92 | - | 23% (21/92) | - | - | [17][18] |

CR = Complete Remission; CRh = CR with partial hematologic recovery; ORR = Overall Response Rate; R/R = Relapsed/Refractory

Key Experimental Protocols

Investigating the Menin-MLL interaction and the efficacy of its inhibitors requires a suite of specialized molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

This technique is used to demonstrate the physical interaction between Menin and MLL (or MLL fusion proteins) within a cell.[19]

Objective: To immunoprecipitate a target protein (e.g., Flag-tagged MLL-AF9) and determine if its binding partner (e.g., endogenous Menin) is co-precipitated.

Methodology Outline:

-

Cell Lysis: Lyse cells (e.g., HEK293T cells transfected with a Flag-MLL-AF9 construct) in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, and mild detergent like Tween20) to preserve protein complexes.[20] Keep samples on ice.

-

Pre-clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G agarose/sepharose beads to remove proteins that non-specifically bind to the beads.[21]

-

Immunoprecipitation: Add a primary antibody specific to the target protein (e.g., anti-Flag antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex. Incubate for 1-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted (e.g., by varying salt concentration) to reduce background.[20]

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli sample buffer for SDS-PAGE) and by boiling.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the target protein (Flag) and the suspected interacting partner (Menin) to confirm co-precipitation.[22]

Figure 2: Experimental Workflow for Co-Immunoprecipitation.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR is used to determine if a specific protein (e.g., MLL fusion protein) is bound to a specific DNA region (e.g., the HOXA9 promoter) in the chromatin of living cells. It can also be used to assess changes in histone modifications (e.g., H3K79me2) at these sites following Menin inhibitor treatment.

Objective: To quantify the enrichment of the MLL complex and associated histone marks at the promoter regions of target genes like HOXA9 and MEIS1.

Methodology Outline:

-

Cross-linking: Treat AML cells (e.g., MOLM-13) with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-MLL N-terminus) or a specific histone modification (e.g., anti-H3K79me2).[23]

-

Complex Capture: Use Protein A/G beads to pull down the antibody-chromatin complex.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Use qPCR with primers designed to amplify specific regions, such as the promoters of HOXA9 and MEIS1, to quantify the amount of precipitated DNA.[24] An intergenic region can be used as a negative control.

Cell Viability/Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of Menin inhibitors on AML cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50) of a Menin inhibitor.

Methodology Outline (MTT Assay):

-

Cell Plating: Plate AML cells (e.g., MV-4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.[25]

-

Compound Treatment: Treat the cells with a serial dilution of the Menin inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours to 7 days).[10][25]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50/GI50 value.

Mechanisms of Resistance

As with any targeted therapy, resistance to Menin inhibitors can develop. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination strategies.

-

On-Target Mutations: Point mutations within the MEN1 gene can arise that alter the drug-binding pocket, reducing the inhibitor's affinity without disrupting the essential Menin-MLL interaction.[26]

-

Non-Genetic/Adaptive Resistance: Cells can adapt to Menin inhibition through epigenetic reprogramming. This involves altering the activity of other transcriptional regulatory circuits to bypass the dependency on the Menin-MLL axis.[13]

Combination therapies are being actively explored to overcome or prevent resistance. Promising strategies include combining Menin inhibitors with:

-

Standard chemotherapy agents.[26]

-

BCL-2 inhibitors (e.g., Venetoclax).[26]

-

FLT3 inhibitors in co-mutated AML.[26]

Figure 3: Logical Relationship of Resistance Mechanisms and Combination Strategies.

Future Directions and Conclusion

The targeting of the Menin-MLL interaction represents a significant advance in the treatment of genetically defined subsets of AML. The clinical data for inhibitors like revumenib and ziftomenib are highly encouraging, suggesting they will become a key part of the therapeutic landscape for KMT2Ar and NPM1m leukemias.

Future research will focus on several key areas:

-

Combination Strategies: Identifying the most effective combination partners to deepen responses and overcome resistance.[27]

-

Biomarker Development: Refining biomarkers beyond KMT2Ar and NPM1m to identify other patient populations who may benefit from Menin inhibition.

-

Moving to Frontline Therapy: Integrating Menin inhibitors into frontline treatment regimens for newly diagnosed patients.[27]

-

Understanding Resistance: Further elucidating the complex mechanisms of adaptive resistance to inform the development of next-generation inhibitors and rational combination therapies.

References

- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuraoncology.com [kuraoncology.com]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. hematologyandoncology.net [hematologyandoncology.net]

- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein (Journal Article) | OSTI.GOV [osti.gov]

- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Researchers describe new MEN1/MLL interaction inhibitors for cancer | BioWorld [bioworld.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Syndax Announces Publication of Pivotal Revumenib Data in Relapsed or Refractory mNPM1 Acute Myeloid Leukemia in the Journal Blood | Syndax Pharmaceuticals, Inc. [ir.syndax.com]

- 15. bloodcancerunited.org [bloodcancerunited.org]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. ascopubs.org [ascopubs.org]

- 18. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL ZIFTOMENIB DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]

- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 20. assaygenie.com [assaygenie.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Specific patterns of H3K79 methylation influence genetic interaction of oncogenes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

The Oncogenic Cascade of MLL Fusion Proteins in Leukemogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL; also known as KMT2A) gene are a hallmark of aggressive acute leukemias in both pediatric and adult populations, often associated with a grim prognosis. These rearrangements generate chimeric MLL fusion proteins that function as potent oncogenic drivers. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by MLL fusion proteins to initiate and sustain leukemogenesis. We will delve into the core molecular perturbations, downstream transcriptional programs, and aberrant signaling pathways. This guide also offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of critical cellular processes to serve as a comprehensive resource for researchers and drug development professionals in the field of leukemia therapeutics.

The Molecular Architecture of MLL Fusion Proteins and Core Mechanisms of Action

The wild-type MLL protein is a large, multi-domain epigenetic regulator crucial for normal hematopoiesis and embryonic development. It possesses a C-terminal SET domain that catalyzes the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. Chromosomal translocations invariably fuse the N-terminal portion of MLL, which contains domains for chromatin targeting and protein-protein interactions, to one of over 80 different partner proteins. This fusion event results in the loss of the C-terminal SET domain and the acquisition of novel functionalities from the fusion partner.

The N-terminus of MLL retained in the fusion protein is critical for its leukemogenic activity. It contains the CXXC domain, which recognizes and binds to unmethylated CpG islands in gene promoters, thereby directing the fusion protein to its target loci.[1] Furthermore, the N-terminal region mediates crucial interactions with a cohort of proteins that are commandeered by the MLL fusion oncoprotein to drive a leukemogenic transcriptional program.

A central mechanism of MLL fusion protein-mediated leukemogenesis is the recruitment of a super elongation complex (SEC) and the histone methyltransferase DOT1L.[2][3] The fusion partner protein often serves as a scaffold for the assembly of these complexes. The SEC, which includes components like AF4, AF9, and ENL, facilitates transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb).[2][4] P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to enhanced transcriptional processivity.

Simultaneously, the recruitment of DOT1L leads to the aberrant methylation of histone H3 at lysine 79 (H3K79me2/3) at MLL fusion target genes.[3][5] This histone modification is a hallmark of active transcription and is essential for the oncogenic activity of many MLL fusion proteins. The interplay between these recruited factors results in a perpetually "open" chromatin state at target gene loci, leading to their sustained and elevated expression.

Quantitative Analysis of MLL Fusion Protein-Driven Transcriptional Dysregulation

The aberrant transcriptional activity of MLL fusion proteins leads to a distinct and consistent gene expression signature in leukemic cells. The primary downstream targets are genes that play critical roles in hematopoietic stem and progenitor cell self-renewal and proliferation. Below are tables summarizing quantitative data from seminal studies on the impact of MLL fusion proteins on gene expression and histone modifications.

Table 1: MLL-AF4 Regulated Gene Expression in B-ALL

| Gene Symbol | Log2 Fold Change (siRNA knockdown of MLL-AF4) | Function | Reference |

| HOXA9 | -1.5 | Transcription factor, self-renewal | [6] |

| MEIS1 | -1.2 | Transcription factor, HOX cofactor | [6] |

| BCL2 | -1.0 | Anti-apoptotic protein | [6] |

| CASP9 | 1.8 | Pro-apoptotic protein (indirectly repressed) | [6] |

| CDKN1B | 1.5 (upregulated in some contexts) | Cell cycle inhibitor | [7] |

Table 2: MLL-AF9 Target Gene Expression and Histone Modification

| Gene Locus | MLL-AF9 ChIP-seq Peak Enrichment (Fold over Input) | H3K79me2 ChIP-seq Peak Enrichment (Fold over Input) | RNA-seq Log2 Fold Change (MLL-AF9 vs. control) | Reference |

| HOXA9 | 12.5 | 15.2 | 3.1 | [8][9] |

| MEIS1 | 10.8 | 13.9 | 2.8 | [8][9] |

| FLT3 | 8.2 | 9.5 | 2.1 | [10] |

| CDK6 | 7.5 | 8.9 | 1.9 | [11] |

Table 3: Impact of Small Molecule Inhibitors on MLL Fusion Protein Activity

| Inhibitor | Target | Effect on H3K79me2 levels (% reduction) | Effect on HOXA9 expression (Fold Change) | Reference |

| Pinometostat (EPZ-5676) | DOT1L | 7-88% (in patient PBMCs) | -2.5 | [1][2] |

| VTP50469 | Menin-MLL interaction | Not directly measured | -2.0 to -3.0 | [5] |

| MI-389 | Menin-MLL interaction | Not directly measured | -2.2 | [5] |

Key Signaling Pathways Hijacked by MLL Fusion Proteins

MLL fusion proteins do not operate in isolation; they actively engage and manipulate cellular signaling pathways to promote leukemic cell survival, proliferation, and self-renewal.

WNT/β-catenin Signaling

The WNT/β-catenin pathway is a critical regulator of hematopoietic stem cell function. MLL fusion proteins have been shown to upregulate components of this pathway, leading to the stabilization and nuclear accumulation of β-catenin.[12][13] This, in turn, activates TCF/LEF-dependent transcription of genes that promote cell cycle progression and inhibit differentiation. The interaction between MLL fusion proteins and the WNT pathway appears to be a crucial dependency for the maintenance of leukemic stem cells.[12]

References

- 1. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. MLL-AF9 regulates transcriptional initiation in mixed lineage leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. MLL fusion proteins preferentially regulate a subset of wild-type MLL target genes in the leukemic genome - PMC [pmc.ncbi.nlm.nih.gov]

M-525: A Technical Guide to a First-in-Class Covalent Menin-MLL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity, IC50, and mechanism of action of M-525, a pioneering irreversible covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the quantitative data, the underlying signaling pathways, and the experimental methodologies used to characterize this potent anti-leukemic agent.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for the menin-MLL interaction and MLL-rearranged leukemia cell lines. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target/Cell Line | Comments |

| IC50 (Binding) | 3 nM | Menin | This compound is a highly potent inhibitor of the menin-MLL protein-protein interaction.[1][2][3] |

| IC50 (Cell Growth) | 3 nM | MV4;11 (MLL-AF4) | Demonstrates potent inhibition of cell growth in a leukemia cell line with an MLL gene rearrangement.[1][2] |

| IC50 (Cell Growth) | 2 µM | HL-60 | Shows significantly lower potency in a leukemia cell line lacking an MLL rearrangement, indicating high selectivity.[1][2] |

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, irreversible, and covalent inhibitor that targets the interaction between menin and MLL.[1][2][4] In leukemias with MLL gene rearrangements, the resulting MLL fusion protein is aberrantly recruited to chromatin, where it drives the expression of leukemogenic target genes, such as MEIS1 and HOXA9. Menin acts as a critical scaffold protein in this process, directly binding to the MLL fusion protein and facilitating its localization to target gene promoters.[1][2]

This compound covalently binds to menin, disrupting its interaction with the MLL fusion protein. This prevents the recruitment of the oncogenic MLL complex to chromatin, leading to the downregulation of target gene expression and subsequent inhibition of leukemia cell growth.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding affinity and cellular activity of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity (IC50)

This biochemical assay is used to measure the ability of this compound to disrupt the interaction between menin and a fluorescently labeled peptide derived from MLL.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. This compound competes with the MLL peptide for binding to menin, causing a decrease in polarization that is proportional to its inhibitory activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified, full-length human menin protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Synthesize and fluorescently label a peptide derived from the menin-binding motif of MLL (e.g., with fluorescein). Prepare a stock solution in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add the fluorescently labeled MLL peptide to all wells at a final concentration determined by a prior saturation binding experiment.

-

Add the menin protein to all wells (except for negative controls) at a concentration that yields a significant polarization signal.

-

Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls (no inhibitor and no menin).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

MTT Cell Viability Assay for Cell Growth Inhibition (IC50)

This cell-based assay is used to determine the cytotoxic or cytostatic effects of this compound on leukemia cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60) in appropriate media and conditions.

-

Harvest cells in the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 to 1 x 10^5 cells/mL for suspension cells).

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Incubate the plates for a specified duration (e.g., 7 days for menin-MLL inhibitors) at 37°C in a humidified CO2 incubator. For longer incubation periods, the media and compound may need to be replenished.

-

-

MTT Assay and Data Acquisition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective covalent inhibitor of the menin-MLL interaction. Its nanomolar efficacy in disrupting this key protein-protein interaction and in inhibiting the growth of MLL-rearranged leukemia cells highlights its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation menin-MLL inhibitors.

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

M-525: A Technical Guide to a First-in-Class Covalent Chemical Probe for Menin

Abstract

This technical guide provides an in-depth overview of M-525, a pioneering, highly potent, and irreversible chemical probe for the protein menin. This compound operates by covalently inhibiting the critical protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a key driver in specific hematological malignancies, particularly MLL-rearranged (MLL-r) leukemias. This document details the biochemical and cellular activity of this compound, its mechanism of action, and provides comprehensive protocols for its application in research settings. It is intended for researchers, scientists, and professionals in drug development who are investigating the menin-MLL axis as a therapeutic target.

Biochemical and Cellular Activity

This compound is distinguished by its low nanomolar potency in both biochemical and cellular assays, demonstrating significant efficacy in disrupting the menin-MLL interaction and inhibiting the proliferation of MLL-rearranged leukemia cells.[1][2][3] Its irreversible nature contributes to a potency that is over 30 times greater than its corresponding reversible inhibitors.[3][4]

Biochemical Potency

The primary biochemical activity of this compound is its direct binding to the menin protein, thereby preventing its association with MLL. This has been quantified using fluorescence polarization assays.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ vs. Menin | 3 nM | Biochemical Binding Assay | [1][2][5] |

| IC₅₀ vs. Menin | 3.3 nM | Fluorescence Polarization (FP) Assay |

Cellular Activity and Selectivity

This compound shows potent anti-proliferative effects in human leukemia cell lines harboring MLL fusions, such as MLL-AF4 and MLL-AF9.[3][5] Critically, it displays a high degree of selectivity, with significantly lower potency against cell lines that do not depend on the menin-MLL interaction for survival.[3][5]

| Cell Line | MLL Status | IC₅₀ (Cell Growth Inhibition) | Reference |

| MV4;11 | MLL-AF4 | 3 nM | [3][5] |

| MOLM-13 | MLL-AF9 | Potent (low nM) | [5] |

| HL-60 | MLL-wild type | 2 µM | [3][5] |

This compound is also highly effective at suppressing the expression of downstream target genes regulated by the menin-MLL complex, such as MEIS1 and HOX genes, in MLL-r cell lines at concentrations ranging from 3-300 nM.[5]

Mechanism of Action

This compound is a targeted covalent inhibitor. Its mechanism involves two key steps: initial reversible binding to the MLL-binding pocket on menin, followed by the formation of an irreversible covalent bond.

-

Reversible Binding: this compound first docks into the deep pocket on menin that normally accommodates the N-terminal region of MLL.[6]

-

Covalent Modification: An electrophilic acrylamide group on this compound then acts as a Michael acceptor, forming a permanent bond with the thiol group of cysteine residue 329 (C329) on menin.[4]

This covalent modification locks the inhibitor in place, providing durable and potent inhibition of the menin-MLL interaction. The mode of action has been unequivocally confirmed by mass spectrometry and the co-crystal structure of the this compound-menin complex (PDB ID: 6B41).[3][4]

Menin-MLL Signaling Pathway and Inhibition by this compound

In MLL-rearranged leukemias, the fusion of the MLL gene with a partner gene (e.g., AF4, AF9) produces an oncogenic MLL fusion protein.[7] The menin protein acts as a critical scaffold, binding to the MLL fusion protein and recruiting it to chromatin.[8] This aberrant complex drives the transcriptional upregulation of key leukemogenic genes, including HOXA9 and its cofactor MEIS1, which blocks hematopoietic differentiation and promotes uncontrolled cell proliferation.[7][9][10] this compound directly intervenes in this pathway by preventing the initial menin-MLL interaction, leading to the downregulation of these target genes and the induction of leukemia cell differentiation and apoptosis.[11]

Experimental Protocols & Workflow

The following protocols provide a framework for characterizing this compound and similar menin-MLL inhibitors. The overall workflow for probe characterization is depicted below.

Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of this compound to disrupt the interaction between purified menin protein and a fluorescently labeled peptide derived from the menin-binding motif of MLL.[12][13]

-

Reagents & Materials:

-

Purified full-length human menin protein.

-

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL).

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT.

-

This compound stock solution in DMSO.

-

Black, low-volume 384-well assay plates.

-

Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 525 nm).

-

-

Protocol:

-

Prepare a master mix of menin protein and fluorescent MLL peptide in assay buffer at 2x the final desired concentration.

-

Dispense the protein-peptide mixture into the wells of the 384-well plate.

-

Prepare serial dilutions of this compound in DMSO, then dilute further into assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant (e.g., <1%).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on the plate reader.

-

Data Analysis: Convert polarization values (mP) to percent inhibition relative to controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Viability Assay (MLL-rearranged vs. MLL-wild type)

This assay determines the anti-proliferative effect of this compound on leukemia cell lines.[12][14]

-

Cell Lines:

-

MLL-rearranged: MV4;11 (ATCC CRL-9591), MOLM-13 (DSMZ ACC 554).

-

MLL-wild type (control): HL-60 (ATCC CCL-240).

-

-

Reagents & Materials:

-

Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15][16]

-

This compound stock solution in DMSO.

-

96-well clear flat-bottom plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

-

Luminometer or spectrophotometer.

-

-

Protocol:

-

Culture cells to a healthy, logarithmic growth phase.

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 90 µL of media).

-

Prepare serial dilutions of this compound. Add 10 µL of the diluted compound to the wells. Include DMSO-only wells as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo reagent).

-

Incubate as required (e.g., 10 minutes for CellTiter-Glo) and read the signal (luminescence or absorbance).

-

Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the logarithm of this compound concentration to calculate the IC₅₀ value.

-

Gene Expression Analysis by qRT-PCR

This protocol measures changes in the mRNA levels of menin-MLL target genes HOXA9 and MEIS1 following treatment with this compound.[17]

-

Reagents & Materials:

-

MV4;11 or MOLM-13 cells.

-

This compound.

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SYBR Green).

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR system.

-

-

Protocol:

-

Treat cells (e.g., 1x10⁶ cells/mL) with this compound at various concentrations (e.g., 3 nM, 30 nM, 300 nM) or DMSO for 24 hours.

-

Harvest cells and extract total RNA using a commercial kit. Quantify RNA and assess its integrity.

-

Synthesize cDNA from an equal amount of RNA for all samples.

-

Set up qPCR reactions in triplicate for each gene (HOXA9, MEIS1, housekeeping gene) for each sample.

-

Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and compare the expression in this compound-treated samples to the DMSO-treated control.

-

Conclusion

This compound is a well-characterized and highly effective chemical probe for studying the menin-MLL protein-protein interaction. Its high potency, covalent mechanism of action, and demonstrated cellular selectivity make it an invaluable tool for dissecting the downstream consequences of menin inhibition in MLL-rearranged leukemias.[3][4] The data and protocols provided in this guide offer a robust framework for utilizing this compound to validate the menin-MLL axis as a therapeutic target and to explore the complex biology it governs.

References

- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 8. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia [mdpi.com]

- 10. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accegen.com [accegen.com]

- 17. researchgate.net [researchgate.net]

Structural Basis of M-525 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and molecular underpinnings of M-525, a first-in-class, highly potent, and irreversible inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). Understanding the precise mechanism of this compound is critical for the development of targeted therapies for MLL-rearranged leukemias.

Introduction: Targeting the Menin-MLL Interaction

The interaction between the scaffold protein menin and the MLL1 fusion proteins is a critical driver for the development and progression of acute leukemias characterized by MLL gene rearrangements. This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.

This compound was developed as a chemical probe to disrupt this key protein-protein interaction.[1][2] It is a small-molecule inhibitor that demonstrates high potency and specificity for menin, effectively suppressing MLL-regulated gene expression and inhibiting the growth of MLL leukemia cells.[1][3] A key feature of this compound is its irreversible binding mechanism, which provides a durable and potent inhibitory effect.[1]

Mechanism of Action: Irreversible Covalent Inhibition

This compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the MLL binding pocket of the menin protein. This covalent modification permanently blocks the binding of the MLL protein, thereby disrupting the formation of the oncogenic menin-MLL complex. Mass spectrometric analysis has confirmed this covalent mode of action.[1][3] This irreversible nature makes this compound significantly more potent than its reversible counterparts.[1]

Structural Basis of this compound Binding and Inhibition

The co-crystal structure of this compound in complex with human menin (PDB ID: 6B41) provides a detailed atomic-level view of its binding mode and the basis of its inhibitory activity.[3][4]

The MLL binding pocket on menin is a deep, hydrophobic cavity. This compound is designed to fit snugly into this pocket, establishing multiple points of contact that contribute to its high affinity. The key interactions observed in the crystal structure include:

-

Covalent Bond Formation: The chloroacetamide moiety of this compound is positioned to react with the thiol group of a cysteine residue in the menin pocket, forming a stable covalent linkage. This is the cornerstone of its irreversible inhibition.

-

Hydrophobic Interactions: The core structure of this compound makes extensive hydrophobic contacts with nonpolar residues lining the binding pocket, contributing significantly to its binding affinity.

-

Hydrogen Bonding: Specific functional groups on this compound form hydrogen bonds with polar residues within the pocket, further stabilizing the inhibitor-protein complex.

The combination of these interactions ensures that this compound occupies the MLL binding site with high specificity and affinity, effectively preventing the native MLL protein from binding.

MLL Signaling Pathway and this compound Intervention

The diagram below illustrates the canonical MLL signaling pathway in leukemia and the point of intervention for this compound. In MLL-rearranged leukemia, the MLL fusion protein forms a complex with menin, which is essential for its oncogenic activity. This compound directly prevents the formation of this complex.

Quantitative Data Summary

This compound exhibits potent activity at both the molecular and cellular levels. The following table summarizes the key quantitative metrics reported for this inhibitor.

| Parameter | Value | Description | Reference |

| Cellular Target Engagement | Sub-nanomolar | Concentration required to target the menin protein within cells. | [1],[3] |

| Cell Growth Inhibition | Low nanomolar | Potency in inhibiting the proliferation of MLL leukemia cell lines. | [1],[3] |

| Gene Expression Suppression | Low nanomolar | Potency in suppressing the expression of MLL-regulated genes (e.g., HOXA9, MEIS1). | [1] |

| Relative Potency | >30 times more potent | Compared to its corresponding reversible inhibitors, highlighting the advantage of irreversible binding. | [1],[3] |

Experimental Protocols

The structural and functional characterization of this compound relied on several key experimental techniques.

The determination of the co-crystal structure of this compound bound to menin was crucial for elucidating its binding mode. The general workflow for this process is outlined below.

Detailed Crystallization Conditions (PDB: 6B41): [4]

-

Method: Vapor diffusion, sitting drop.

-

Conditions: 1.96 M NaCl, 89 mM Bis-Tris pH 6.8, 0.178 M MgCl2, and 10.7 mM Pr Acetate.

-

Temperature: 277 K (4 °C).

-

Data Collection: Data were collected at the APS Beamline 21-ID-G using a MARMOSAIC 300 mm CCD detector at a wavelength of 0.9786 Å.[4]

-

Structure Solution: The structure was solved by molecular replacement using PDB entry 3u84 as the starting model.[4]

Mass spectrometry was employed to confirm the covalent and irreversible binding of this compound to the menin protein.

Protocol Summary:

-

Incubation: Recombinant menin protein is incubated with this compound under controlled conditions (e.g., specific time, temperature, and molar ratios).

-

Digestion: The protein-inhibitor complex is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify the specific peptide fragment that contains the this compound modification. The increase in mass of this peptide corresponds to the molecular weight of this compound, and MS/MS fragmentation data is used to pinpoint the exact residue (cysteine) that has been covalently modified.

Conclusion

This compound represents a significant advancement in the quest for targeted therapies against MLL-rearranged leukemias. Its design as a highly potent, irreversible inhibitor of the menin-MLL interaction is firmly supported by structural and biochemical data. The co-crystal structure (PDB: 6B41) provides a detailed blueprint of the molecular interactions that drive its efficacy and specificity.[3] This structural understanding is invaluable for the ongoing development of next-generation menin-MLL inhibitors with improved therapeutic profiles. The successful application of structure-based drug design in the creation of this compound underscores the power of this approach in tackling challenging therapeutic targets like protein-protein interactions.[1]

References

- 1. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. rcsb.org [rcsb.org]

- 4. 6b41 - Menin bound to this compound - Experimental details - Protein Data Bank Japan [pdbj.org]

M-525: A Technical Guide for Studying Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of M-525, a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to investigate epigenetic regulation, particularly in the context of MLL-rearranged leukemias and other cancers.

Introduction to this compound and its Mechanism of Action

This compound is a covalent inhibitor that specifically targets the interaction between menin and MLL.[1][2][3] The MLL family of histone methyltransferases plays a crucial role in regulating gene expression by catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription. In MLL-rearranged (MLL-r) leukemias, chromosomal translocations lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit the histone methyltransferase complex to target genes, such as the HOX and MEIS1 genes, leading to their overexpression and driving leukemogenesis.[4][5]